molecular formula C21H26N2O3S B5246329 1-(2,5-dimethylphenyl)sulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide

1-(2,5-dimethylphenyl)sulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide

Cat. No.: B5246329
M. Wt: 386.5 g/mol
InChI Key: LCAAPZMIHZKHLE-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)sulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with sulfonyl and carboxamide groups, as well as dimethylphenyl and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)sulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with N-(4-methylphenyl)piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylphenyl)sulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(2,5-dimethylphenyl)sulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)sulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dimethylphenyl)sulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide
  • 1-(2,5-dimethylphenyl)sulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide
  • 1-(2,5-dimethylphenyl)sulfonyl-N-(4-ethylphenyl)piperidine-4-carboxamide

Uniqueness

1-(2,5-dimethylphenyl)sulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring and the presence of both sulfonyl and carboxamide functional groups

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15-5-8-19(9-6-15)22-21(24)18-10-12-23(13-11-18)27(25,26)20-14-16(2)4-7-17(20)3/h4-9,14,18H,10-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAAPZMIHZKHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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